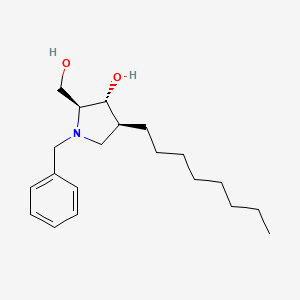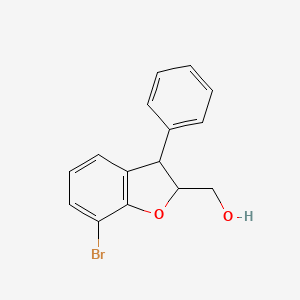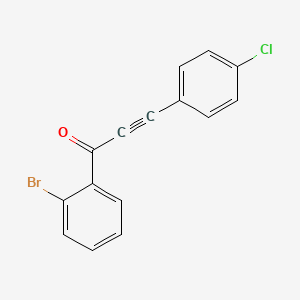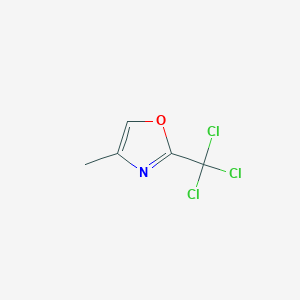
L-Alanyl-O-(4-methoxybenzoyl)-L-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Alanyl-O-(4-methoxybenzoyl)-L-serine: is a synthetic dipeptide compound It consists of an L-alanine residue linked to an L-serine residue, with the serine hydroxyl group esterified with 4-methoxybenzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-O-(4-methoxybenzoyl)-L-serine typically involves the following steps:
Protection of Functional Groups: The amino and carboxyl groups of L-alanine and L-serine are protected using suitable protecting groups such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc).
Coupling Reaction: The protected L-alanine is coupled with the protected L-serine using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Esterification: The hydroxyl group of the serine residue is esterified with 4-methoxybenzoic acid using a reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-O-(4-methoxybenzoyl)-L-serine can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield L-alanine, L-serine, and 4-methoxybenzoic acid.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles such as thiols or amines.
Major Products Formed
Hydrolysis: L-alanine, L-serine, and 4-methoxybenzoic acid.
Oxidation: L-Alanyl-O-(4-hydroxybenzoyl)-L-serine.
Substitution: L-Alanyl-O-(4-substituted-benzoyl)-L-serine.
Scientific Research Applications
L-Alanyl-O-(4-methoxybenzoyl)-L-serine has several scientific research applications:
Medicinal Chemistry: It is used as a model compound for studying peptide-based drug design and delivery.
Biochemistry: It serves as a substrate for enzyme assays and studies on peptide bond formation and hydrolysis.
Industrial Applications: It is used in the synthesis of peptide-based materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of L-Alanyl-O-(4-methoxybenzoyl)-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The ester bond can be hydrolyzed by esterases, releasing the active components (L-alanine, L-serine, and 4-methoxybenzoic acid) that can interact with various biological pathways. The methoxy group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
L-Alanyl-O-(4-methoxybenzoyl)-L-serine can be compared with other similar compounds, such as:
L-Alanyl-L-serine: Lacks the 4-methoxybenzoyl group, making it less hydrophobic and potentially less bioactive.
L-Alanyl-O-(4-hydroxybenzoyl)-L-serine: Contains a hydroxyl group instead of a methoxy group, which may affect its reactivity and interactions with biological targets.
L-Alanyl-O-(4-chlorobenzoyl)-L-serine: Contains a chlorine atom instead of a methoxy group, which may enhance its stability and resistance to hydrolysis.
This compound is unique due to the presence of the methoxy group, which can influence its chemical properties and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
921934-44-3 |
|---|---|
Molecular Formula |
C14H18N2O6 |
Molecular Weight |
310.30 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-methoxybenzoyl)oxypropanoic acid |
InChI |
InChI=1S/C14H18N2O6/c1-8(15)12(17)16-11(13(18)19)7-22-14(20)9-3-5-10(21-2)6-4-9/h3-6,8,11H,7,15H2,1-2H3,(H,16,17)(H,18,19)/t8-,11-/m0/s1 |
InChI Key |
RJPGFIZTUDICMO-KWQFWETISA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](COC(=O)C1=CC=C(C=C1)OC)C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(COC(=O)C1=CC=C(C=C1)OC)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Dibutyl(tert-butyl)stannyl]diazene](/img/structure/B15172369.png)
![2-(2-bromophenyl)-7-chloro-1-(phenylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B15172374.png)


![6-Fluoro-7-[(prop-2-yn-1-yl)oxy]-3,4-dihydroisoquinolin-1(2H)-one](/img/structure/B15172382.png)
![2,2-Dimethyl-3,4-dihydro-2H-benzo[B][1,4]oxazin-6-amine](/img/structure/B15172400.png)

![Ethyl 3-[(dimethylcarbamoyl)oxy]-2-iodobenzoate](/img/structure/B15172408.png)

![1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3-propan-2-ylthiourea](/img/structure/B15172424.png)
![Methyl 2-[(naphthalen-1-yl)methylidene]but-3-enoate](/img/structure/B15172430.png)

![2,2'-{[3-(Hydroxymethyl)cyclobutyl]azanediyl}bis{1-[3-(benzyloxy)phenyl]ethan-1-one}](/img/structure/B15172449.png)
![4-{(E)-[4-(Dibutylamino)phenyl]diazenyl}benzaldehyde](/img/structure/B15172463.png)
